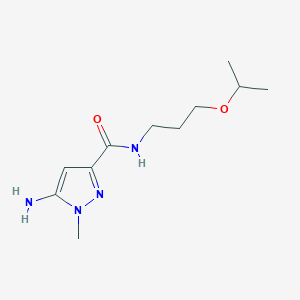
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have beneficial effects in various disease states, including diabetes, obesity, and cancer. In
Mecanismo De Acción
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the regulatory subunit of the enzyme, causing a conformational change that leads to increased phosphorylation and activation of the catalytic subunit. This activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased gluconeogenesis and lipogenesis.
Efectos Bioquímicos Y Fisiológicos
The activation of AMPK by 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to the effects on glucose and lipid metabolism mentioned above, 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, potentially through its ability to inhibit the NF-κB pathway. 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, potentially through its ability to increase mitochondrial biogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for AMPK activation, which allows for the study of the specific effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of activation over time.
Direcciones Futuras
There are many potential future directions for research on 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the potential use of 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide as a therapeutic agent for various diseases, including diabetes, obesity, and cancer. Another area of interest is the development of more potent and selective AMPK activators, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide and its mechanisms of action.
Métodos De Síntesis
The synthesis of 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 3-isopropoxypropylamine with methyl isonicotinate to form the intermediate 3-isopropoxypropylisonicotinamide. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, and the resulting compound is then acylated with 3-chloropropionyl chloride to form 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and its potential therapeutic applications. In vitro studies have shown that 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide can activate AMPK in a dose-dependent manner in various cell types, including hepatocytes, muscle cells, and adipocytes. In vivo studies have shown that 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide can improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have anti-cancer effects in vitro and in vivo, potentially through its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-amino-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)17-6-4-5-13-11(16)9-7-10(12)15(3)14-9/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDYVUWFTHPNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)
![Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2973368.png)
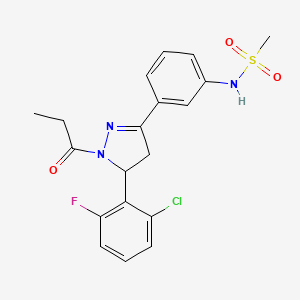
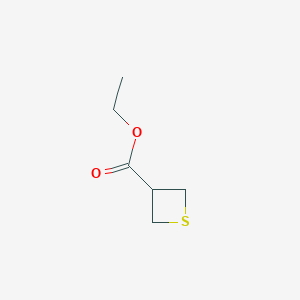
![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)
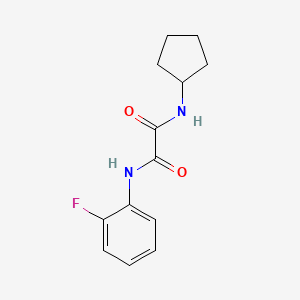
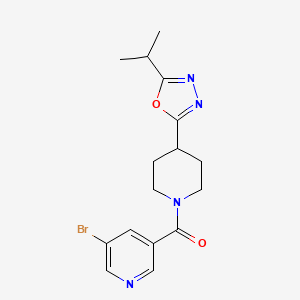
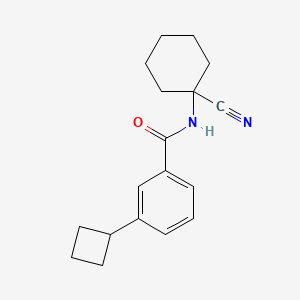
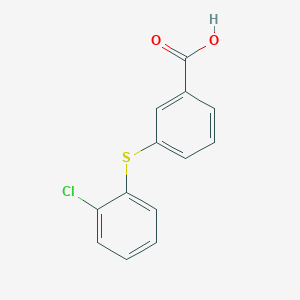
![6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2973381.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2973385.png)
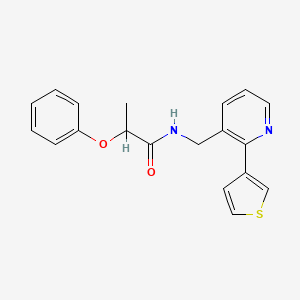
![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)
![4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene](/img/structure/B2973390.png)